![molecular formula C19H19F3N2O3S B2428587 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 954614-18-7](/img/structure/B2428587.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H19F3N2O3S and its molecular weight is 412.43. The purity is usually 95%.
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Scientific Research Applications
Pummerer-Type Cyclization Reactions
The super acid-induced Pummerer-type cyclization reaction has been utilized to improve the synthesis of chiral 1,3-dimethyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the compound's relevance in creating stereochemically complex structures. This methodology allows for efficient and selective synthesis, highlighting its utility in generating chiral compounds with potential biological activity (Saitoh et al., 2003).
Synthesis of Phenylethanolamine N-Methyltransferase Inhibitors
Another significant application involves the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which have shown remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds demonstrate the potential of the core structure in developing inhibitors that could penetrate the blood-brain barrier, indicating their relevance in designing drugs for neurological conditions (Grunewald et al., 2005).
Enhancing Cyclization Reactions
The compound's framework has been instrumental in enhancing cyclization reactions, as seen in the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. The addition of boron trifluoride diethyl etherate as an additive reagent has been shown to facilitate cyclization, leading to moderate yields of cyclized products. This research illustrates the adaptability of the compound in synthesizing complex heterocyclic structures, which are foundational in medicinal chemistry (Saitoh et al., 2001).
Visible-Light Induced Reactions
A novel application in synthetic chemistry involves visible-light induced di- and trifluoromethylation of N-benzamides with fluorinated sulfones, leading to the synthesis of CF2H/CF3-containing isoquinolinediones. This method showcases the compound's role in facilitating reactions under mild conditions, broadening the scope of synthetic strategies available for introducing fluorinated motifs into organic molecules, which are highly valuable in drug discovery and material science (Zou & Wang, 2017).
properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-7-8-15(11-14(13)12-24)23-18(25)16-5-3-4-6-17(16)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWXYQMMUWJXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide |
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